molecular formula C15H15FN2O2S B5751484 N-(2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea

Cat. No.: B5751484
M. Wt: 306.4 g/mol
InChI Key: KTITUDLXHYDVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)thiourea, commonly known as DFTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of DFTU is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFTU has also been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin production.
Biochemical and Physiological Effects
DFTU has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DFTU inhibits the growth of cancer cells, while in vivo studies have shown that it has anti-tumor properties. DFTU has also been shown to reduce melanin production in skin cells, making it a potential candidate for skin lightening agents.

Advantages and Limitations for Lab Experiments

One advantage of using DFTU in lab experiments is its high purity, which ensures reproducibility of results. DFTU is also stable under standard laboratory conditions, making it easy to handle and store. However, one limitation of using DFTU in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solvents.

Future Directions

There are several future directions for research on DFTU. One possible direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential as a skin lightening agent. Additionally, further studies can be conducted to elucidate the mechanism of action of DFTU and to optimize its synthesis method for improved yields.

Synthesis Methods

DFTU can be synthesized using different methods, including the reaction of 2,4-dimethoxyaniline and 2-fluorobenzoyl isothiocyanate. The reaction occurs in the presence of a base, such as triethylamine, and results in the formation of DFTU as a white solid.

Scientific Research Applications

DFTU has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, DFTU has been shown to possess herbicidal properties, making it a potential candidate for weed control. In medicine, DFTU has been investigated for its anti-cancer properties and its potential use as a diagnostic tool for cancer detection. In materials science, DFTU has been studied for its potential use as a crystal growth inhibitor.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-19-10-7-8-13(14(9-10)20-2)18-15(21)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTITUDLXHYDVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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